molecular formula C20H14FN3O3S2 B12215457 N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B12215457
M. Wt: 427.5 g/mol
InChI Key: XDSJAFNNEHJBHC-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that features a combination of a naphthalene ring, a thiadiazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with sodium sulfite to form 4-fluorobenzyl sulfonate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the sulfonyl thiadiazole derivative. Finally, this derivative is coupled with naphthalene-1-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also interact with nucleic acids or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide
  • 2-(4-Fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole

Uniqueness

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14FN3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14FN3O3S2/c21-15-10-8-13(9-11-15)12-29(26,27)20-24-23-19(28-20)22-18(25)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,23,25)

InChI Key

XDSJAFNNEHJBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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